![molecular formula C17H14Br2N2O2 B2663377 8-bromo-3-(4-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-23-0](/img/structure/B2663377.png)
8-bromo-3-(4-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It could involve various organic reactions, including substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It’s important to understand the reactivity of the compound, which is often determined by its functional groups .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Studies on compounds similar to the specified chemical structure often explore their synthesis, characterization, and potential as intermediates in organic synthesis. For example, Sedova et al. (2017) discussed unexpected transformations of related compounds, highlighting the reactivity and potential applications of such structures in developing new chemical entities or studying reaction mechanisms Sedova et al., 2017. This research contributes to understanding the chemical behavior and synthesis possibilities of complex molecules, which can be essential in material science, medicinal chemistry, and organic synthesis methodologies.
Antimicrobial and Antibacterial Properties
Several studies focus on the antimicrobial and antibacterial properties of bromophenyl derivatives and oxadiazole compounds. For instance, Rai et al. (2010) synthesized and characterized novel compounds for in-vitro qualitative and quantitative antibacterial activity, revealing the potential of such structures in developing new antimicrobial agents Rai et al., 2010. Similarly, compounds with oxadiazole rings have been explored for their insecticidal activities, as demonstrated by Qi et al. (2014), who synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their effectiveness against certain pests Qi et al., 2014.
Pharmaceutical Research and Drug Design
In pharmaceutical research, the synthesis of new compounds with potential therapeutic effects is a significant area of study. The chemical complexity of the compound suggests its potential utility in designing drugs with specific biological targets. Compounds with similar structures have been investigated for various biological activities, including antibacterial, antifungal, and antiviral properties. For example, the synthesis of oxadiazole derivatives has been linked to potential antibacterial and antifungal activities, offering a foundation for developing new therapeutic agents Sadek et al., 2011.
Safety and Hazards
properties
IUPAC Name |
4-bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2N2O2/c1-17-9-14(13-8-11(19)4-7-15(13)23-17)20-16(22)21(17)12-5-2-10(18)3-6-12/h2-8,14H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJYBEKAHPPDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

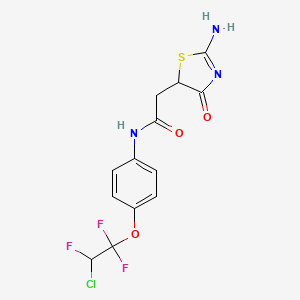

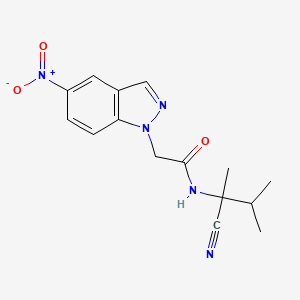
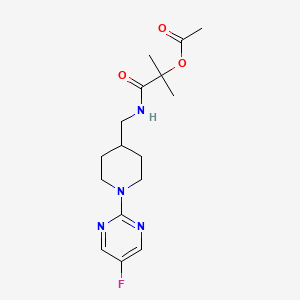


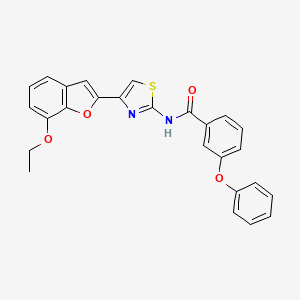
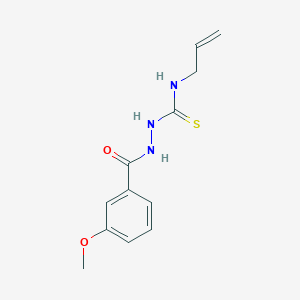
![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)
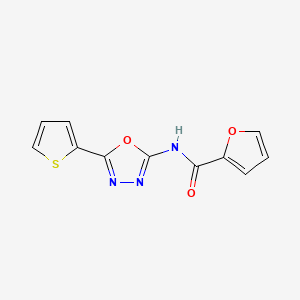
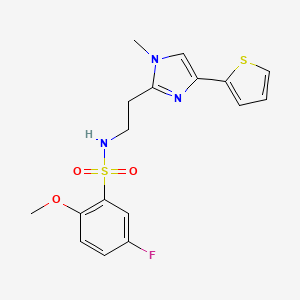
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)
